molecular formula C16H10N2O B11869149 7-Benzoylindolizine-3-carbonitrile CAS No. 113616-92-5

7-Benzoylindolizine-3-carbonitrile

Cat. No.: B11869149
CAS No.: 113616-92-5
M. Wt: 246.26 g/mol
InChI Key: KIMMNYGETNSDLP-UHFFFAOYSA-N
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Description

7-Benzoylindolizine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoyl group attached to the indolizine core, which is further substituted with a cyano group at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoylindolizine-3-carbonitrile typically involves a tandem reaction starting from pyrrole derivatives. One common method includes the reaction of 4-bromobut-2-enenitrile with pyrrole-2-carboxaldehyde under mild conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Benzoylindolizine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzoyl and cyano groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Benzoylindolizine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 7-Benzoylindolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the cyano group enhances its binding affinity to certain biological targets, contributing to its biological activity .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indolizine-1-carbonitrile: Another indolizine derivative with a cyano group at a different position.

    Indole-2-carboxaldehyde: An indole derivative with a formyl group at the 2-position.

Uniqueness: 7-Benzoylindolizine-3-carbonitrile is unique due to the presence of both the benzoyl and cyano groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

113616-92-5

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

7-benzoylindolizine-3-carbonitrile

InChI

InChI=1S/C16H10N2O/c17-11-15-7-6-14-10-13(8-9-18(14)15)16(19)12-4-2-1-3-5-12/h1-10H

InChI Key

KIMMNYGETNSDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=C(N3C=C2)C#N

Origin of Product

United States

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